4-(phenylcarbamoyl)benzoic Acid
Overview
Description
4-(Phenylcarbamoyl)benzoic acid is a photooxidant . Upon light activation, it forms an electrophilic aromatic ketone that acts as an oxidant in organic synthesis or biological systems .
Synthesis Analysis
New derivatives of phenylcarbamoylbenzoic acid have been synthesized and evaluated for their in vitro antioxidant activity . The target compounds were prepared by bonding pharmacophoric moieties possessing antioxidant activity, including hydrazones, acid hydrazides, imino, Schiff’s bases, and phthalimides with phenylcarbamoylbenzoic acid via simple and efficient synthetic strategies .Molecular Structure Analysis
The molecular formula of 4-(phenylcarbamoyl)benzoic acid is C14H11NO3 . The InChI code is 1S/C14H11NO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9H,(H,15,16)(H,17,18) .Physical And Chemical Properties Analysis
The molecular weight of 4-(phenylcarbamoyl)benzoic acid is 241.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 241.07389321 g/mol . The topological polar surface area is 66.4 Ų .Scientific Research Applications
Antioxidant Activity
Computational studies and experimental evaluations have highlighted the antioxidant potential of phenylcarbamoylbenzoic acid analogs . These compounds scavenge free radicals, protect cells from oxidative stress, and may contribute to preventing age-related diseases. Researchers investigate their mechanisms of action and explore their use in nutraceuticals or pharmaceuticals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions such as electrophilic nitration and friedel-crafts acylation . These reactions introduce deactivating, meta-directing substituents on an aromatic ring. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .
Biochemical Pathways
It’s known that phenolic compounds, which include benzoic acid derivatives, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It’s known that the bioavailability of phenolic compounds found in foods begins in the oral cavity via metabolism reactions
Result of Action
It’s known that reactions at the benzylic position are very important for synthesis problems
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(phenylcarbamoyl)benzoic Acid. For instance, the acidity of carboxylic acids, such as benzoic acid, can be influenced by the presence of a carbonyl group adjacent to a hydroxyl group . This can have a profound effect on the acidity of the hydroxyl proton
properties
IUPAC Name |
4-(phenylcarbamoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCHBBZGCITQPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylcarbamoyl)benzoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.